1-Butan-2-yl-3-(3,5-dimethylphenyl)urea

Description

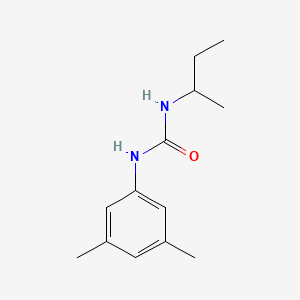

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea (IUPAC name: 1,1-dibutyl-3-(3,5-dimethylphenyl)urea) is a urea derivative with the molecular formula C₁₇H₂₈N₂O and a molecular weight of 276.42 g/mol . Its structure features a central urea moiety (-NH-CO-NH-) substituted with a butan-2-yl group (sec-butyl) at one nitrogen and a 3,5-dimethylphenyl group (meta-dimethyl-substituted aromatic ring) at the other. This compound is of interest due to its structural similarity to bioactive urea derivatives, particularly those targeting photosynthetic electron transport (PET) inhibition or exhibiting antiproliferative properties .

Properties

IUPAC Name |

1-butan-2-yl-3-(3,5-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-5-11(4)14-13(16)15-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARUBJDHPDKPDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)NC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with butan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,5-dimethylphenyl isocyanate} + \text{butan-2-amine} \rightarrow \text{this compound} ]

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It may be studied for its potential biological activities and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic properties or its role as a precursor in drug synthesis.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PET-Inhibiting Urea Derivatives

A key study synthesized N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, where substituents on the anilide ring significantly influenced PET inhibition in spinach chloroplasts. Notably, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited high activity (IC₅₀ ~10 µM), attributed to the electron-withdrawing and lipophilic properties of the 3,5-dimethylphenyl group. This substituent enhances membrane permeability and interaction with photosystem II (PSII) .

Comparison with Target Compound: While 1-butan-2-yl-3-(3,5-dimethylphenyl)urea shares the 3,5-dimethylphenyl group, its butan-2-yl substituent differs from the hydroxynaphthalene-carboxamide moiety in the above study.

Antiproliferative Urea Derivatives

Compound 4h (1-(3,5-dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea) demonstrated 90% synthesis yield and structural similarities to the target compound.

Crystallographic and Physical Properties

A crystallographic study of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide revealed that meta-substituents (e.g., methyl groups) induce asymmetric unit packing with two molecules per unit cell. This contrasts with mono-substituted analogs, highlighting how substituent symmetry influences solid-state geometry .

Data Tables

Table 1: Comparison of Key Urea Derivatives

Table 2: Substituent Effects on Physical Properties

*Estimated based on substituent hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.